(R)-4-(benzyloxycarbonyl)piperazine-2-carboxylic acid
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Overview
Description
®-4-(benzyloxycarbonyl)piperazine-2-carboxylic acid is a chiral compound that belongs to the class of piperazine derivatives It is characterized by the presence of a benzyloxycarbonyl group attached to the piperazine ring, which imparts unique chemical properties to the molecule
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-4-(benzyloxycarbonyl)piperazine-2-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of ®-piperazine-2-carboxylic acid.
Protection: The amino group of ®-piperazine-2-carboxylic acid is protected using a benzyloxycarbonyl (Cbz) group. This is achieved by reacting the compound with benzyl chloroformate in the presence of a base such as sodium hydroxide.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired ®-4-(benzyloxycarbonyl)piperazine-2-carboxylic acid.
Industrial Production Methods: Industrial production of ®-4-(benzyloxycarbonyl)piperazine-2-carboxylic acid follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: ®-4-(benzyloxycarbonyl)piperazine-2-carboxylic acid can undergo oxidation reactions to form corresponding N-oxides.
Reduction: The compound can be reduced to remove the benzyloxycarbonyl protecting group, yielding ®-piperazine-2-carboxylic acid.
Substitution: Nucleophilic substitution reactions can occur at the benzyloxycarbonyl group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: N-oxides of ®-4-(benzyloxycarbonyl)piperazine-2-carboxylic acid.
Reduction: ®-piperazine-2-carboxylic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
®-4-(benzyloxycarbonyl)piperazine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is employed in the study of enzyme-substrate interactions and protein-ligand binding.
Medicine: It serves as an intermediate in the synthesis of potential therapeutic agents, particularly in the development of drugs targeting neurological disorders.
Industry: The compound is utilized in the production of fine chemicals and as a precursor for agrochemicals.
Mechanism of Action
The mechanism of action of ®-4-(benzyloxycarbonyl)piperazine-2-carboxylic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group can act as a protecting group, allowing selective reactions at other functional sites. In medicinal chemistry, the compound may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
- ®-piperazine-2-carboxylic acid
- (S)-piperazine-2-carboxylic acid
- ®-N-Boc-5-oxo-piperazine-2-carboxylic acid
Comparison:
®-piperazine-2-carboxylic acid: Lacks the benzyloxycarbonyl group, making it less versatile in synthetic applications.
(S)-piperazine-2-carboxylic acid: The enantiomer of ®-piperazine-2-carboxylic acid, with different stereochemistry and potentially different biological activity.
®-N-Boc-5-oxo-piperazine-2-carboxylic acid: Contains a Boc (tert-butoxycarbonyl) protecting group instead of a benzyloxycarbonyl group, offering different reactivity and protection properties.
®-4-(benzyloxycarbonyl)piperazine-2-carboxylic acid stands out due to its specific stereochemistry and the presence of the benzyloxycarbonyl group, which provides unique reactivity and protection capabilities in synthetic and medicinal chemistry applications.
Properties
IUPAC Name |
(2R)-4-phenylmethoxycarbonylpiperazine-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O4/c16-12(17)11-8-15(7-6-14-11)13(18)19-9-10-4-2-1-3-5-10/h1-5,11,14H,6-9H2,(H,16,17)/t11-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARLOIFJEXPDJGV-LLVKDONJSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(N1)C(=O)O)C(=O)OCC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@@H](N1)C(=O)O)C(=O)OCC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80363827 |
Source
|
Record name | (R)-4-(benzyloxycarbonyl)piperazine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80363827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
276695-09-1 |
Source
|
Record name | (R)-4-(benzyloxycarbonyl)piperazine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80363827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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